Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a butenedioate ester. The unique structure of this compound makes it of interest in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate typically involves the reaction of 4-(trifluoromethyl)aniline with dimethyl but-2-ynedioate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond to form saturated esters.
Scientific Research Applications
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate can be compared with other similar compounds, such as:
Dimethyl 2-[4-(chloromethyl)anilino]but-2-enedioate: This compound has a chloromethyl group instead of a trifluoromethyl group, which affects its chemical reactivity and biological activity.
Dimethyl 2-[4-(methyl)anilino]but-2-enedioate: The presence of a methyl group instead of a trifluoromethyl group results in different physical and chemical properties.
Dimethyl 2-[4-(bromomethyl)anilino]but-2-enedioate: The bromomethyl group imparts distinct reactivity compared to the trifluoromethyl group.
The uniqueness of dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate lies in its trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity compared to its analogs.
Properties
IUPAC Name |
dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4/c1-20-11(18)7-10(12(19)21-2)17-9-5-3-8(4-6-9)13(14,15)16/h3-7,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBIIAJFVJMRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.